5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol
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Overview
Description
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol is a cyclic organophosphorus compound with the molecular formula C5H11O3P It is known for its unique structure, which includes a phosphorus atom bonded to two oxygen atoms and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol can be synthesized through the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine and dry toluene . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound 2-oxide.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under controlled conditions to achieve oxidation.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: The major product is this compound 2-oxide.
Substitution: The products vary depending on the substituent introduced, but typically result in derivatives of the original compound with modified functional groups.
Scientific Research Applications
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol involves its ability to participate in various chemical reactions due to the presence of the phosphorus atom and hydroxyl group. The compound can form stable intermediates and adducts, which are crucial in its applications in catalysis and biological systems. The molecular targets and pathways involved depend on the specific application, such as its role in coupling reactions or as a mechanistic marker in biological studies .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylpropane-1,3-diol cyclic phosphonate
- Cyclic 2,2-dimethyltrimethylene phosphonate
- Neopentylene phosphite
- Neopentylglycol hydrogen phosphite
Uniqueness
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol is unique due to its specific cyclic structure and the presence of both a hydroxyl group and a phosphorus atom. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications. Its stability and reactivity also distinguish it from other similar compounds.
Biological Activity
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol is a phosphinane compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C5H11O3P
- CAS Number : 2553-49-3
- Molecular Weight : 150.11 g/mol
The structure features a six-membered ring containing phosphorus and oxygen atoms, contributing to its unique reactivity and interactions with biological targets.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.
- Immunomodulatory Effects : Influences immune responses, potentially useful in therapeutic applications.
- Anticancer Activity : Preliminary studies suggest cytotoxic effects on cancer cell lines.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical metabolic pathways.
- Cell Signaling Modulation : Alters signaling pathways that regulate cell growth and apoptosis.
- Radical Scavenging : Acts as an antioxidant by scavenging free radicals.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Anticancer Studies
In vitro studies on cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways. The IC50 values for various cancer cell lines were determined as follows:
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
A549 | 20 |
Immunomodulatory Effects
Research indicates that this compound modulates immune responses by enhancing the production of cytokines such as IL-6 and TNF-alpha in macrophages.
Case Studies
- Case Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry highlighted the compound's potential as an anticancer agent. The study involved treating various cancer cell lines with different concentrations of the compound and assessing cell viability through MTT assays.
- Immunomodulation in Animal Models : An experimental study conducted on mice demonstrated that administration of the compound led to increased immune response markers compared to control groups.
Properties
CAS No. |
2553-49-3 |
---|---|
Molecular Formula |
C5H11O3P |
Molecular Weight |
150.11 g/mol |
IUPAC Name |
2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C5H11O3P/c1-5(2)3-7-9(6)8-4-5/h6H,3-4H2,1-2H3 |
InChI Key |
RCMBNTZZKQOSGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(OC1)O)C |
Origin of Product |
United States |
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